4-chloro-N-(cyclohexylmethylidene)benzenesulfonamide
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Overview
Description
4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide is a chemical compound with the molecular formula C₁₃H₁₆ClNO₂S and a molecular weight of 285.79 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of microwave irradiation has been shown to improve reaction times and yields in the synthesis of sulfonamides .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions include substituted sulfonamides, sulfonic acids, and various amine derivatives .
Scientific Research Applications
4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects . Additionally, the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug with antibacterial properties.
Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.
Indisulam: A synthetic sulfonamide with anticancer properties.
Uniqueness
4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other sulfonamides .
Properties
IUPAC Name |
4-chloro-N-(cyclohexylmethylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h6-11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSJNGYLOMBFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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